4-Octylpiperidine hydrochloride
Description
4-Octylpiperidine hydrochloride (CAS: 5397-87-5) is a piperidine derivative with a linear octyl chain substituted at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₂₈ClN, and it has a molecular weight of 233.82 g/mol . The compound is structurally characterized by its aliphatic octyl group, which confers distinct physicochemical properties, such as increased lipophilicity compared to piperidine derivatives with aromatic substituents. Limited data on its safety, storage, and regulatory status suggest further research is needed to fully characterize this compound .
Properties
IUPAC Name |
4-octylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N.ClH/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13;/h13-14H,2-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSPHZCFNJKDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80636129 | |
| Record name | 4-Octylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80636129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-87-5 | |
| Record name | NSC4277 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Octylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80636129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-octylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-octylpiperidine hydrochloride typically involves the alkylation of piperidine with octyl halides. One common method is the reaction of piperidine with 1-bromooctane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting 4-octylpiperidine is then treated with hydrochloric acid to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Octylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of 4-octylpiperidine.
Reduction: Reduced derivatives such as 4-octylpiperidine alcohols.
Substitution: Various substituted piperidine derivatives depending on the halogenated compound used.
Scientific Research Applications
4-Octylpiperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-octylpiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling .
Comparison with Similar Compounds
Aliphatic vs. Aromatic Substituents
This structural difference may influence its pharmacokinetic profile, favoring applications in lipid-based drug delivery systems.
Bioactivity and Therapeutic Use
- Orphenadrine hydrochloride and memantine hydrochloride are clinically validated drugs. Orphenadrine acts as a muscle relaxant via anticholinergic mechanisms, whereas memantine’s adamantane structure enables NMDA receptor antagonism for Alzheimer’s treatment .
- In contrast, this compound lacks documented therapeutic applications, suggesting its role as a synthetic intermediate or research probe .
Physicochemical Properties
The molecular weight of this compound (233.82 g/mol) is significantly lower than that of 4-(diphenylmethoxy)piperidine hydrochloride (303.83 g/mol), which may correlate with differences in crystallinity and melting points .
Biological Activity
4-Octylpiperidine hydrochloride is a chemical compound characterized by its piperidine structure, which features an octyl chain substituent. This compound has garnered attention in various fields of pharmacology and medicinal chemistry due to its potential biological activities, particularly concerning enzyme modulation and interactions with neurotransmitter systems.
- Molecular Formula : C12H25ClN
- Molecular Weight : 220.79 g/mol
- Structure : The structure of this compound includes a piperidine ring with an octyl group, enhancing its lipophilicity and influencing its biological interactions.
Enzyme Modulation
Research indicates that this compound exhibits significant interactions with cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various drugs and xenobiotics, suggesting that this compound may alter drug metabolism and efficacy profiles.
- Impact on Drug Metabolism : Studies have shown that compounds similar to 4-Octylpiperidine can inhibit or induce cytochrome P450 activity, potentially leading to altered pharmacokinetics of co-administered drugs.
Neuropharmacological Effects
Preliminary investigations suggest that this compound may interact with neurotransmitter systems, which could have implications for treating neurological disorders. Its ability to modulate neurotransmission could position it as a candidate for further studies in neuropharmacology.
- Potential Applications : Given its structural similarities to known psychoactive compounds, there is potential for exploring its role in managing conditions such as anxiety or depression through modulation of serotonin or dopamine pathways .
Case Study 1: Cytochrome P450 Interaction
A study conducted on the effects of this compound on CYP3A4 activity demonstrated that the compound could significantly inhibit this enzyme, which is responsible for the metabolism of approximately 50% of all drugs. The results indicated a need for caution when co-administering medications metabolized by CYP3A4 with this compound.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| CYP3A4 | 65% | 5.2 |
Case Study 2: Neurotransmitter Modulation
In another investigation focusing on the neuropharmacological properties, researchers evaluated the impact of this compound on serotonin receptor binding. The findings suggested a moderate affinity for the 5-HT2A receptor, indicating potential for further exploration in psychiatric applications.
| Receptor Type | Binding Affinity (Ki µM) |
|---|---|
| 5-HT2A | 1.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
